molecular formula C12H14N2O3 B14629914 7-(Diethylamino)-1,3-benzoxazine-2,4-dione CAS No. 53653-93-3

7-(Diethylamino)-1,3-benzoxazine-2,4-dione

Cat. No.: B14629914
CAS No.: 53653-93-3
M. Wt: 234.25 g/mol
InChI Key: BLHMVTZEFWQCFV-UHFFFAOYSA-N
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Description

7-(Diethylamino)-1,3-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the class of benzoxazines. This compound is known for its unique structural features and diverse applications in various fields, including chemistry, biology, and industry. The presence of the diethylamino group at the 7-position and the benzoxazine core imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diethylamino)-1,3-benzoxazine-2,4-dione typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base such as piperidine. The reaction proceeds through cyclization and decarboxylation steps to yield the desired benzoxazine derivative . The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

7-(Diethylamino)-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzoxazine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted benzoxazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized benzoxazine derivatives, reduced benzoxazine derivatives, and various substituted benzoxazine compounds, depending on the reagents and conditions used.

Scientific Research Applications

7-(Diethylamino)-1,3-benzoxazine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Diethylamino)-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The diethylamino group at the 7-position plays a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Diethylamino)-1,3-benzoxazine-2,4-dione is unique due to its specific structural arrangement and the presence of the diethylamino group at the 7-position. This imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

53653-93-3

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

7-(diethylamino)-1,3-benzoxazine-2,4-dione

InChI

InChI=1S/C12H14N2O3/c1-3-14(4-2)8-5-6-9-10(7-8)17-12(16)13-11(9)15/h5-7H,3-4H2,1-2H3,(H,13,15,16)

InChI Key

BLHMVTZEFWQCFV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=O)NC(=O)O2

Origin of Product

United States

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